Ethyl 3-fluoro-2-nitrobenzoate
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Description
Ethyl 3-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 3-fluoro-2-nitrobenzoate is 1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-fluoro-2-nitrobenzoate is a solid compound . The compound should be stored in a refrigerator . The shipping temperature is room temperature .Safety and Hazards
The safety information for Ethyl 3-fluoro-2-nitrobenzoate indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through electrophilic aromatic substitution, given the presence of a nitro group in its structure .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-fluoro-2-nitrobenzoate are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Pharmacokinetics
Ethyl 3-fluoro-2-nitrobenzoate is predicted to have high gastrointestinal absorption and is BBB permeant . The compound’s Log Kp (skin permeation) is -6.13 cm/s . These properties may impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-fluoro-2-nitrobenzoate. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
properties
IUPAC Name |
ethyl 3-fluoro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISOWGLYGNGJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473141 |
Source
|
Record name | 3-Fluoro-2-nitrobenzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-2-nitrobenzoate | |
CAS RN |
163077-89-2 |
Source
|
Record name | 3-Fluoro-2-nitrobenzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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